Dibenzyl dicarbonate
Overview
Description
Dibenzyl dicarbonate is an organic compound with the molecular formula C16H14O5. This compound appears as a white solid with a characteristic fragrance and is soluble in organic solvents such as ethers, esters, and alcohols .
Mechanism of Action
Target of Action
Dibenzyl dicarbonate, also known as Dibenzyl pyrocarbonate , is primarily used as a reagent in organic synthesis reactions. Its primary targets are the hydroxyl (-OH) and amino (-NH) groups present in acidic compounds . It serves as a protective agent, preventing these groups from undergoing unintended reactions during the synthesis process .
Mode of Action
The compound interacts with its targets by introducing the Z-protecting group in amino acids . This interaction shields the -OH and -NH groups, thus controlling the course of the synthesis reaction . The exact mechanism of this interaction is complex and may vary depending on the specific conditions of the reaction.
Pharmacokinetics
Like other similar compounds, it is expected to have low bioavailability due to its large molecular weight and its tendency to undergo rapid chemical reactions.
Result of Action
The primary result of this compound’s action is the successful synthesis of the desired compound with the -OH and -NH groups effectively protected . This allows for more precise control over the synthesis process, leading to higher yields and fewer unwanted byproducts.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it decomposes at high temperatures, releasing harmful gases . Therefore, reactions involving this compound must be conducted under controlled temperature conditions. Additionally, it should be handled with care due to its potential hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl dicarbonate can be synthesized through the transesterification of dimethyl carbonate with an excess of benzyl alcohol. This reaction is typically carried out at 90°C in the presence of catalysts such as cesium fluoride on alumina or ionic liquids . The catalysts are used in small amounts, and the reaction yields up to 70% .
Industrial Production Methods: Industrial production of this compound often involves phosgene-free procedures. One common method is the alkylation of carbonate salts with benzyl halides, mediated by phase-transfer or organometallic catalysts . This method is preferred due to its economic sustainability and the ability to recycle both the catalyst and excess benzyl alcohol .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl dicarbonate undergoes various chemical reactions, including:
Substitution Reactions: It acts as a benzylating agent, reacting with nucleophiles such as phenols, thiols, and active methylene compounds to form benzylated derivatives.
Decomposition: At high temperatures, this compound decomposes, releasing carbon dioxide and benzyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Phenols, thiols, and active methylene compounds.
Catalysts: Cesium fluoride on alumina, ionic liquids.
Conditions: Typically carried out at elevated temperatures (around 90°C) and in the presence of catalysts.
Major Products:
Benzylated Derivatives: Formed through substitution reactions with nucleophiles.
Carbon Dioxide and Benzyl Alcohol: Formed during decomposition at high temperatures.
Scientific Research Applications
Dibenzyl dicarbonate is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group reagent in peptide synthesis and other organic synthesis reactions.
Medicine: It is used in the synthesis of pharmaceuticals where benzylation is required.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group reagent in organic synthesis.
Dimethyl carbonate: Used as a methylating agent and solvent.
Diethyl carbonate: Used as a solvent and reagent in organic synthesis.
Uniqueness: Dibenzyl dicarbonate is unique due to its ability to introduce the carbobenzoxy (Z) protecting group, which is particularly useful in peptide synthesis and the protection of amino acids . Its low toxicity and good solvation capability make it a preferred reagent over more hazardous benzyl halides .
Properties
IUPAC Name |
benzyl phenylmethoxycarbonyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRRJZZGSJXPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394645 | |
Record name | Dibenzyl dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31139-36-3 | |
Record name | Dibenzyl dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl Pyrocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Dibenzyl Dicarbonate according to the research?
A1: The research paper highlights the use of this compound (Z2O) as a carbobenzoxylating reagent []. This means it's designed to introduce a carboxybenzyl protecting group (Cbz) onto target molecules, typically amines, in organic synthesis. This protection is crucial for controlling reactivity and directing reactions in multi-step synthesis procedures.
Q2: What advantages does this compound offer over existing carbobenzoxylating reagents?
A2: While the paper doesn't directly compare this compound to other reagents, its introduction as a "new" reagent [] suggests it likely offered some advantages at the time of publication. Further research would be needed to compare its reactivity, selectivity, and ease of use compared to alternatives like benzyl chloroformate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.